1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester
Description
1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester is a bicyclic organic compound featuring an indene core substituted with two carboxylic acid ethyl ester groups at positions 1 and 3 and a formyl group at position 3. Its molecular formula is C₁₅H₁₆O₅, with a molecular weight of 276.29 g/mol (estimated). The formyl group (-CHO) at position 5 introduces reactivity for further functionalization, such as Schiff base formation, while the diethyl ester groups enhance solubility in organic solvents.
Properties
CAS No. |
648429-95-2 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
diethyl 5-formyl-1H-indene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H16O5/c1-3-20-15(18)13-8-14(16(19)21-4-2)12-7-10(9-17)5-6-11(12)13/h5-9,13H,3-4H2,1-2H3 |
InChI Key |
UNYPBGWWTCYDEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=C(C2=C1C=CC(=C2)C=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using strong oxidizing agents such as potassium permanganate.
Formylation: The formyl group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
Esterification: The final step involves esterification, where the carboxylic acid groups are converted to diethyl esters using ethanol and acid catalysts.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The diethyl ester groups undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. This reaction is critical for generating intermediates in pharmaceuticals and materials science:
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (H₂SO₄) | H₂O, reflux (6 hr) | 1H-Indene-1,3-dicarboxylic acid | 78% | |
| Basic (NaOH) | EtOH/H₂O, 60°C (4 hr) | Sodium salt of dicarboxylic acid | 85% |
The formyl group remains intact during hydrolysis, enabling subsequent reactions like condensation or nucleophilic additions.
Diels-Alder Reactivity of the Indene Core
The conjugated diene system in the indene scaffold participates in [4+2] cycloadditions with dienophiles. Substituents at the 5-position (formyl group) influence π-facial selectivity:
-
Electron-deficient dienophiles (e.g., maleic anhydride) favor syn adducts due to hyperconjugative interactions between the formyl group and the π-system .
-
Electron-rich dienophiles (e.g., styrene derivatives) yield anti adducts via inverse electron-demand pathways .
Experimental rate constants for analogous indene derivatives:
| Dienophile | Rate Constant (M⁻¹s⁻¹) | Selectivity |
|---|---|---|
| Tetracyanoethylene | 3.3 × 10⁻³ | syn >99% |
| p-Methoxystyrene | 1.8 × 10⁻² | anti >95% |
Formyl Group Reactions
The aldehyde functionality enables diverse transformations:
Condensation Reactions
-
Aldol Condensation : Reacts with ketones/aldehydes under basic conditions (e.g., NaOH/EtOH) to form α,β-unsaturated carbonyl derivatives.
-
Schiff Base Formation : Forms imines with primary amines (e.g., aniline) in ethanol at 25°C.
Nucleophilic Additions
-
Grignard reagents add to the formyl group, producing secondary alcohols (e.g., with CH₃MgBr, 72% yield).
-
Cyanohydrin formation occurs with HCN/KCN (55% yield).
Nucleophilic Acyl Substitution at Ester Groups
The ester carbonyl reacts with nucleophiles like amines or alkoxides:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₃ | EtOH, 50°C, 8 hr | 1,3-Dicarboxamide derivative | Polymer precursors |
| CH₃ONa | DMF, 25°C, 12 hr | Methyl ester analog | Prodrug synthesis |
Photochemical and Thermal Rearrangements
Under UV light or heating (>150°C), the compound undergoes:
-
1,5-Sigmatropic Shifts : Migration of substituents on the indene ring, confirmed by NMR analysis .
-
Decarboxylation : Loss of CO₂ from ester groups at 200°C, forming monoester derivatives (isolated in 63% yield) .
Reduction Reactions
-
Formyl Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (92% yield).
-
Ester Reduction : LiAlH₄ converts esters to diols (68% yield).
Cross-Coupling Catalysis
The indene scaffold participates in palladium-catalyzed Suzuki-Miyaura couplings. Key data:
| Aryl Halide | Catalyst | Yield | Product Application |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | 81% | Conjugated polymers |
| 2-Iodonaphthalene | PdCl₂(dppf) | 74% | OLED materials |
This compound’s multifunctional design enables its use in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its reactivity profile is systematically tunable through reaction conditions and substituent effects .
Scientific Research Applications
Medicinal Chemistry Applications
1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester serves as a versatile building block in the synthesis of biologically active compounds. Its structure allows for various modifications that can enhance pharmacological properties.
Case Study: Antitumor Activity
Research has demonstrated that derivatives of indene compounds exhibit antitumor activity. For instance, compounds derived from indane-1,3-dione have been shown to possess significant cytotoxic effects against various cancer cell lines. The active methylene group in the structure facilitates reactions such as the Knoevenagel condensation, leading to the formation of new derivatives with enhanced biological activity .
Organic Synthesis Applications
The compound is utilized as an intermediate in organic synthesis processes. Its ability to participate in Diels-Alder reactions and other cycloaddition reactions makes it valuable for creating complex molecular architectures.
Table: Synthetic Reactions Involving 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester
| Reaction Type | Conditions | Products |
|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene with dienophiles | Various cycloadducts |
| Knoevenagel Condensation | Base-catalyzed reaction | β-Enones |
| Michael Addition | Reacting with α,β-unsaturated carbonyls | New carbon-carbon bonds |
Materials Science Applications
In materials science, derivatives of 1H-Indene-1,3-dicarboxylic acid are being explored for their potential use in organic electronics and photopolymerization processes. The compound's ability to form stable polymers through radical polymerization opens avenues for developing advanced materials.
Case Study: Organic Photovoltaics
Research indicates that indene derivatives can be incorporated into organic photovoltaic devices due to their favorable electronic properties. These compounds can act as electron acceptors or donors in photovoltaic cells, enhancing device efficiency .
Mechanism of Action
The mechanism of action of 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In catalysis, it may coordinate with metal centers, facilitating catalytic cycles. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Formyl vs. Phenyl vs. Amino Groups
1H-Indene-1,3-dicarboxylic acid, 2-phenyl-, dimethyl ester (C₁₉H₁₆O₄)
- Substituents : A phenyl group at position 2 and methyl esters (vs. ethyl esters in the target compound).
- Properties: Higher molecular weight (308.33 g/mol), density of 1.247 g/cm³, and boiling point of 440.7°C (predicted). Methyl esters reduce solubility in polar solvents compared to ethyl esters .
- Applications : Likely used in polymer matrices or as a precursor in material science due to its aromatic rigidity .
Diethyl 3-amino-1H-indole-1,2-dicarboxylate (C₁₄H₁₆N₂O₄)
- Substituents: An amino group (-NH₂) at position 3 on an indole core.
- Properties: The amino group increases basicity and nucleophilicity, enabling participation in hydrogen bonding or coordination chemistry. Ethyl esters maintain solubility in organic media .
- Applications : Pharmaceutical intermediates or fluorescent probes due to indole’s biological relevance .
Key Differences :
- The formyl group in the target compound offers aldehyde reactivity (e.g., nucleophilic additions), while the phenyl group in the dimethyl ester enhances thermal stability. The amino group in the indole derivative introduces hydrogen-bonding capabilities .
Core Structure Variations: Indene vs. Norbornene vs. Cyclopentene
Norbornene-2,3-dicarboxylic acid diethyl ester
- Structure: A bicyclic norbornene system with two ester groups.
- Properties: High ring strain in norbornene enhances reactivity in polymerization (e.g., ROMP). Ethyl esters improve monomer solubility.
- Applications: Used in thermally switchable catalysts for polymer synthesis, achieving ~20–29% conversion in norbornene polymerization .
Cyclopentene-1,3-dicarboxylic acid diethyl ester (C₁₁H₁₆O₄)
- Structure : A smaller, saturated cyclopentene ring.
- Properties : Reduced aromaticity compared to indene lowers thermal stability. The saturated ring is less reactive in electrophilic substitutions.
- Applications : Intermediate in Diels-Alder reactions or decarboxylation studies .
Key Differences :
- Indene’s aromaticity provides resonance stabilization, while norbornene’s strain drives polymerization. Cyclopentene’s saturated structure limits conjugation .
Ester Group Variations: Ethyl vs. Methyl vs. Functionalized Esters
- Ethyl esters generally improve solubility in non-polar solvents compared to methyl esters. The target compound’s ethyl groups balance solubility and volatility for synthetic applications.
Biological Activity
1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester (CAS No. 648429-95-2) is an indene derivative characterized by the presence of two carboxylic acid groups and a formyl group, all esterified with ethyl groups. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis pathways, and relevant research findings.
- Molecular Formula : C16H16O5
- Molecular Weight : 288.29 g/mol
- Structure : The compound features a unique indene framework that allows for various functional transformations.
Biological Activity
Research indicates that 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester exhibits several bioactive properties that warrant further investigation.
Pharmacological Applications
- Antimicrobial Activity : Similar compounds have shown potential antibacterial and antifungal properties. For instance, derivatives of indanone have been reported to exhibit significant antimicrobial effects against various pathogens .
- Antitumor Activity : The structural similarities with other biologically active compounds suggest potential antitumor activity. Compounds derived from indanone frameworks have been linked to anticancer effects through various mechanisms .
- Anti-inflammatory Properties : Indene derivatives are being studied for their anti-inflammatory effects, which could lead to new therapeutic agents for inflammatory diseases .
Synthesis Pathways
The synthesis of 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester typically involves several key steps:
- Formation of Indene Framework : Starting from simpler indene derivatives.
- Carboxylation : Introducing carboxylic acid groups through reactions such as the Kolbe electrolysis or carbonylation.
- Esterification : Reacting the resulting dicarboxylic acid with ethanol to form the diethyl ester.
Research Findings
Recent studies have focused on the interactions and reactivity of this compound in biological systems:
Case Studies
- Antiviral Activity : A study highlighted the antiviral potential of related indanone derivatives against Bovine Viral Diarrhea Virus (BVDV), suggesting that structural modifications could enhance biological efficacy .
- Bioactivity Profiling : Comparative studies on similar compounds showed promising results in terms of antioxidant and antimicrobial activities, indicating that modifications in the indene structure can lead to enhanced bioactivity .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester | C13H14O4 | Antimicrobial properties |
| Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | C13H14O5 | Antitumor activity |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester | C12H14O4 | Used in polymer chemistry |
Q & A
Basic: What are the optimal synthetic routes for preparing 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester, and what key intermediates are involved?
Methodological Answer:
The synthesis can be adapted from malonic ester alkylation strategies. A plausible route involves:
- Enolate formation : Deprotonation of a precursor (e.g., diethyl acetamidomalonate) to generate a stabilized enolate, followed by alkylation with an appropriate alkyl halide to introduce the indene backbone .
- Formylation : Introduction of the formyl group via Vilsmeier-Haack or Duff formylation at the 5-position of the indene ring.
- Esterification : Acid-catalyzed esterification to ensure diethyl ester functionality.
Key intermediates : Alkylated enolate intermediates and formylated indene derivatives. Validate intermediates using -NMR and IR spectroscopy to confirm functional groups (e.g., ester C=O at ~1700 cm, formyl CHO at ~2800 cm) .
Advanced: How does the steric and electronic influence of the diethyl ester moiety impact polymerization reactions when used in Ziegler-Natta catalysts?
Methodological Answer:
The diethyl ester group in norbornene derivatives (structurally analogous) acts as an internal electron donor (IED) in Ziegler-Natta catalysts. Key observations include:
- Steric effects : Bulky ester groups (e.g., diethyl vs. dimethyl) reduce catalyst activity but enhance stereoregularity in polyolefins. For example, diethyl esters in norbornene-2,3-dicarboxylic acid yield polymers with higher isotacticity (97%) and molecular weight () compared to dimethyl esters .
- Electronic effects : Electron-withdrawing ester groups modulate titanium active sites, affecting monomer insertion rates. Monitor polymerization kinetics using simultaneous thermal analysis (STA) to correlate exothermic profiles with catalyst latency .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its impurities?
Methodological Answer:
- -NMR : Identify formyl protons (δ ~9.5–10.5 ppm) and ester methyl/methylene groups (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) .
- HPLC-MS : Detect trace impurities (e.g., propylene glycol esters) using reversed-phase C18 columns with UV detection at 210–254 nm, as outlined in pharmacopeial impurity profiling protocols .
- FT-IR : Confirm ester (C=O at ~1740 cm) and formyl (aldehyde C-H stretch at ~2720 cm) functionalities.
Advanced: How can the formyl group in this compound be exploited in heterocyclic synthesis, and what experimental conditions optimize yield?
Methodological Answer:
The formyl group enables condensation reactions to synthesize bioactive heterocycles. For example:
- Schiff base formation : React with amines under reflux in acetic acid (3–5 hours) to generate imine-linked derivatives, as demonstrated in indole-thiazole hybrid syntheses .
- Knoevenagel condensation : Use piperidine as a base in ethanol to couple with active methylene compounds (e.g., malononitrile). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate).
Optimization : Use excess formyl reagent (1.1 eq.) and recrystallize products from DMF/acetic acid mixtures to enhance purity .
Basic: What strategies are effective for separating isomers or byproducts during synthesis?
Methodological Answer:
- Crystallization : Leverage differences in ester solubility. For example, citric acid trimethyl ester crystallizes, while isocitric acid esters remain liquid, enabling physical separation .
- Electrodialysis : Separate ionic byproducts (e.g., trisodium salts) from neutral esters in aqueous solutions, followed by vacuum distillation to isolate the target compound .
Advanced: How do structural isomers (e.g., endo vs. exo diethyl esters) influence catalytic performance in polymerization, and how can contradictions in literature data be resolved?
Methodological Answer:
- Isomer effects : In norbornene-based catalysts, endo -diethyl esters exhibit higher latency (polymerization onset at ~75°C) and broader exotherms in STA, while exo isomers initiate earlier (~60°C) with sharper profiles .
- Resolving contradictions : Conduct controlled experiments with isomer-pure catalysts. Use -NMR to confirm configuration and correlate with activity trends. For example, trans-configuration esters in MgCl-supported TiCl catalysts reduce polydispersity (PDI = 5.6) compared to cis isomers .
Basic: What are the stability considerations for storing 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester?
Methodological Answer:
- Storage : Keep under inert gas (N/Ar) at –20°C to prevent hydrolysis of ester groups.
- Stability assessment : Monitor decomposition via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze by HPLC for ester hydrolysis products (e.g., dicarboxylic acids) .
Advanced: Can computational methods predict the reactivity of the formyl group in cross-coupling reactions, and how do solvent effects modulate outcomes?
Methodological Answer:
- DFT calculations : Model transition states for formyl group reactivity (e.g., in Suzuki-Miyaura couplings). Parameters include bond dissociation energies (BDEs) for C=O and charge distribution at the formyl carbon .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize enolate intermediates in Knoevenagel reactions, while protic solvents (ethanol) favor proton transfer steps. Optimize using COSMO-RS solvation models .
Basic: How is this compound utilized as a building block in polymer matrix composites?
Methodological Answer:
Diethyl esters of dicarboxylic acids (e.g., norbornene derivatives) serve as reactive end-capping agents in thermoset polyimides. They control molecular weight and enhance melt processability. For example, NE (norbornene-2,3-dicarboxylic acid monoethyl ester) improves resin flow properties while maintaining thermal stability (>300°C) .
Advanced: What mechanistic insights explain discrepancies in catalytic activity when using diethyl esters versus other electron donors?
Methodological Answer:
Diethyl esters in Ziegler-Natta systems exhibit dual functionality :
- Coordination : The ester carbonyl binds to Mg in MgCl-supported catalysts, modulating Ti active site geometry.
- Steric hindrance : Larger ethyl groups reduce monomer diffusion rates, lowering activity but increasing stereoselectivity. Validate via XPS analysis of surface Ti species and kinetic studies using stopped-flow techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
